4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
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Description
Molecular Structure Analysis
The molecular structure of triazoles involves a five-membered ring with two carbon atoms and three nitrogen atoms1. The exact structure of your compound would depend on the specific locations of the functional groups.Chemical Reactions
Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation and N-acylation reactions, and can be transformed into other heterocyclic compounds1.
Safety And Hazards
Future Directions
The development of new triazole and benzamide derivatives continues to be an active area of research, driven by the diverse biological activities of these compounds1. Future work may involve the synthesis of new derivatives, testing their biological activity, and optimizing their properties for use as pharmaceuticals.
Please note that this is a general overview and may not apply directly to the specific compound you mentioned. For detailed information, specific studies and experimental data would be needed. Always follow safety guidelines when handling chemical compounds. If you have more questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
4-methoxy-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-16-3-5-17(6-4-16)15-31-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)18-7-9-19(30-2)10-8-18/h3-12H,13-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAYVWYNUMHWTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(6-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide |
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